molecular formula C13H10N4OS B12010039 4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12010039
M. Wt: 270.31 g/mol
InChI Key: DRVAQVMLKHKTRJ-NTEUORMPSA-N
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Description

4-((2-FURYLMETHYLENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a triazole ring, and a thiol group, making it a versatile molecule in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-FURYLMETHYLENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2-furylmethyleneamine with 5-phenyl-4H-1,2,4-triazole-3-thiol. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((2-FURYLMETHYLENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-FURYLMETHYLENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The furan and triazole rings can interact with nucleic acids, potentially disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-FURYLMETHYLENE)AMINO)-5-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • N-(3,4-DIMETHYLSOXAZOL-5-YL)-4-((2-FURYLMETHYLENE)AMINO)-BENZENESULFONAMIDE

Uniqueness

4-((2-FURYLMETHYLENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a furan ring, a triazole ring, and a thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H10N4OS/c19-13-16-15-12(10-5-2-1-3-6-10)17(13)14-9-11-7-4-8-18-11/h1-9H,(H,16,19)/b14-9+

InChI Key

DRVAQVMLKHKTRJ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

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